Regioselective Access to C7-Substituted Indoles via Chelation-Assisted C-H Sulfonylation
The target compound exemplifies a class of C7-sulfonylated indoles that can be prepared via a copper-catalyzed direct C7 sulfonylation of indolines with sulfonyl chlorides, a method that exhibits high regioselectivity for the C7 position [1]. Under optimized conditions (Cu(OAc)2 catalyst, 1,10-phenanthroline ligand, K2CO3 base, toluene, 120°C, 24h), the reaction of N-(2-pyrimidyl)indoline with p-toluenesulfonyl chloride proceeded to yield the C7-sulfonylated product [1]. While the exact isolated yield for the tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate compound was not reported in this study, the method demonstrates that regioselective C7 functionalization is achievable with high fidelity, which is critical for building libraries of 7-substituted indoles. In contrast, alternative synthetic routes to 4-, 5-, or 6-substituted indoles require different starting materials and conditions, and cross-contamination with other regioisomers is a significant concern in non-chelation-controlled protocols [1].
| Evidence Dimension | Regioselectivity of C7 sulfonylation |
|---|---|
| Target Compound Data | Synthesized via C7-selective sulfonylation of indoline derivatives (class-level) [1] |
| Comparator Or Baseline | Non-chelation-controlled electrophilic sulfonylation of unprotected indoles typically yields mixtures of regioisomers |
| Quantified Difference | C7-selectivity enabled by chelation-assisted C-H activation vs. non-selective mixture formation |
| Conditions | Cu(OAc)2, 1,10-phenanthroline, K2CO3, toluene, 120°C, 24h [1] |
Why This Matters
Procurement of the C7 isomer ensures synthetic routes proceed with the intended regiochemistry, avoiding purification challenges and yield losses associated with isomeric mixtures.
- [1] Zhi, C., Wang, Q., Liu, S., Xue, Y., Shi, L., Zhu, X., Hao, X.-Q., & Song, M.-P. (2020). Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides. The Journal of Organic Chemistry, 85(2), 897–905. doi:10.1021/acs.joc.9b02954 View Source
